Cas no 95512-60-0 (1-nitroprop-1-en-2-amine)

1-nitroprop-1-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- (Z)-1-nitroprop-1-en-2-amine
- 1-nitroprop-1-en-2-amine
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- MDL: MFCD19204105
- Inchi: 1S/C3H6N2O2/c1-3(4)2-5(6)7/h2H,4H2,1H3/b3-2-
- InChI Key: HSPVTPHRQMNTQW-IHWYPQMZSA-N
- SMILES: C(/[N+]([O-])=O)=C(/N)\C
1-nitroprop-1-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314349-1g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 1g |
$969.0 | 2023-09-05 | ||
Enamine | EN300-314349-5g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 5g |
$2543.0 | 2023-09-05 | ||
Enamine | EN300-314349-5.0g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 5.0g |
$2543.0 | 2023-02-24 | ||
Enamine | EN300-314349-10g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 10g |
$3199.0 | 2023-09-05 | ||
Enamine | EN300-314349-10.0g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 10.0g |
$3199.0 | 2023-02-24 | ||
Enamine | EN300-314349-1.0g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 1.0g |
$969.0 | 2023-02-24 | ||
Enamine | EN300-314349-2.5g |
1-nitroprop-1-en-2-amine |
95512-60-0 | 2.5g |
$2008.0 | 2023-09-05 |
1-nitroprop-1-en-2-amine Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on 1-nitroprop-1-en-2-amine
1-Nitroprop-1-en-2-amine (CAS No. 95512-60-0): A Comprehensive Overview
1-Nitroprop-1-en-2-amine, also known by its CAS registry number 95512-60-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of propenylamine, featuring a nitro group attached to the double bond of the propene moiety. The structure of 1-nitroprop-1-en-2-amine is characterized by its conjugated system, which imparts unique electronic properties and reactivity.
The synthesis of 1-nitroprop-1-en-2-amine has been extensively studied, with researchers exploring various methods to optimize its production. One notable approach involves the nitration of propenylamines under controlled conditions, ensuring high yields and purity. Recent advancements in catalytic systems have further enhanced the efficiency of this process, making it more accessible for large-scale applications.
1-Nitroprop-1-en-2-amine exhibits intriguing chemical behavior due to its conjugated nitro group and amine functionality. The nitro group acts as an electron-withdrawing substituent, influencing the compound's reactivity in various reactions. For instance, it has been employed as a precursor in the synthesis of heterocyclic compounds, which are of great importance in drug discovery and agrochemical development.
In recent years, 1-nitroprop-1-en-2-amine has gained attention for its potential in materials science applications. Its ability to participate in polymerization reactions has led to the development of novel materials with tailored properties, such as improved mechanical strength and thermal stability. Researchers have also explored its use in coordination chemistry, where it serves as a ligand for metal complexes with applications in catalysis and sensing technologies.
The biological activity of 1-nitroprop-1-en-2-amine has been a focal point of recent studies. Investigations into its pharmacokinetics and toxicity profiles have provided valuable insights into its suitability as a drug candidate or intermediate. Notably, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders and inflammatory diseases.
From an environmental perspective, understanding the degradation pathways of 1-nitroprop-1-en-2-amines is crucial for assessing their ecological impact. Studies have demonstrated that under aerobic conditions, the compound undergoes microbial degradation, minimizing its persistence in natural environments.
In conclusion, 1-nitroprop-1-en-2-amines (CAS No. 95512600) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovative research, paving the way for new discoveries in chemistry and beyond.
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